molecular formula C19H22O3S B4577179 Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate

Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate

Cat. No.: B4577179
M. Wt: 330.4 g/mol
InChI Key: CYVYJBWEFGYYHN-UHFFFAOYSA-N
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Description

Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a benzoyl group attached to the thiophene ring. The hexanoate part of the molecule indicates the presence of a six-carbon chain esterified with ethanol.

Scientific Research Applications

Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions. Its ester group can be hydrolyzed to release ethanol, which can be used as a substrate in various biological assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of ethyl 6-(5-benzoylthiophen-2-yl)hexanoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene derivatives . For industrial production, these reactions are often carried out under controlled conditions using specific catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Mechanism of Action

The mechanism of action of ethyl 6-(5-benzoylthiophen-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can be hydrolyzed by esterases, releasing ethanol and the corresponding carboxylic acid. This hydrolysis reaction can influence various biochemical pathways, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Ethyl 6-(5-benzoylthiophen-2-yl)hexanoate can be compared with other thiophene derivatives, such as:

These compounds share the thiophene ring structure but differ in their specific substitutions and functional groups, leading to unique properties and applications

Properties

IUPAC Name

ethyl 6-(5-benzoylthiophen-2-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3S/c1-2-22-18(20)12-8-4-7-11-16-13-14-17(23-16)19(21)15-9-5-3-6-10-15/h3,5-6,9-10,13-14H,2,4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVYJBWEFGYYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC1=CC=C(S1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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